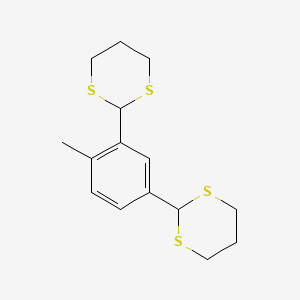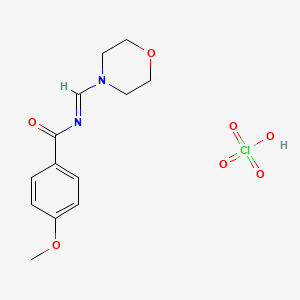
3-Ditert-butylphosphanylbenzoic acid;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ditert-butylphosphanylbenzoic acid;hydrobromide is a chemical compound with the molecular formula C15H23O2P·HBr. It is known for its unique structure, which includes a phosphanyl group attached to a benzoic acid moiety, and is often used in various chemical reactions and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ditert-butylphosphanylbenzoic acid;hydrobromide typically involves the reaction of 3-Ditert-butylphosphanylbenzoic acid with hydrobromic acid. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Ditert-butylphosphanylbenzoic acid;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydrobromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanylbenzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-Ditert-butylphosphanylbenzoic acid;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-Ditert-butylphosphanylbenzoic acid;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can form strong bonds with metal ions, influencing various biochemical pathways. The hydrobromide component can also participate in ionic interactions, enhancing the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Ditert-butyl-4-hydroxybenzaldehyde: Similar in structure but lacks the phosphanyl group.
Hydrobromic acid: Shares the hydrobromide component but differs significantly in structure and reactivity
Uniqueness
3-Ditert-butylphosphanylbenzoic acid;hydrobromide is unique due to its combination of a phosphanyl group and a benzoic acid moiety, which imparts distinct chemical properties and reactivity. This makes it valuable in various specialized applications where other compounds may not be as effective .
Propiedades
Número CAS |
55454-53-0 |
|---|---|
Fórmula molecular |
C15H24BrO2P |
Peso molecular |
347.23 g/mol |
Nombre IUPAC |
3-ditert-butylphosphanylbenzoic acid;hydrobromide |
InChI |
InChI=1S/C15H23O2P.BrH/c1-14(2,3)18(15(4,5)6)12-9-7-8-11(10-12)13(16)17;/h7-10H,1-6H3,(H,16,17);1H |
Clave InChI |
ITBFAPILIYHWSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C1=CC=CC(=C1)C(=O)O)C(C)(C)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


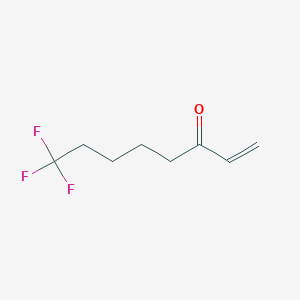
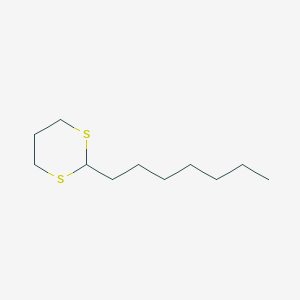
![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
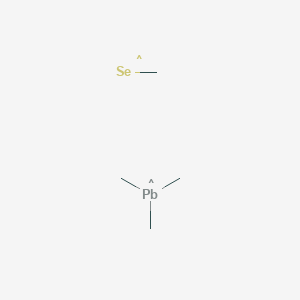
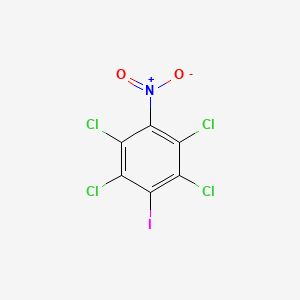
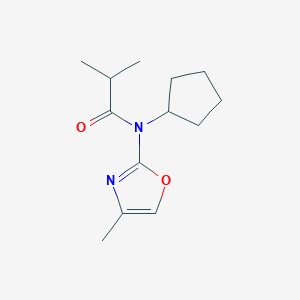

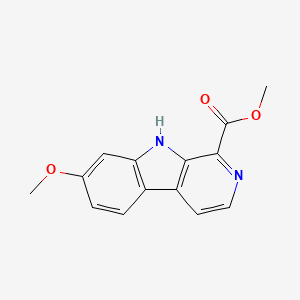
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)

